molecular formula C20H22O6 B046964 4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde CAS No. 111550-48-2

4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde

Cat. No.: B046964
CAS No.: 111550-48-2
M. Wt: 358.4 g/mol
InChI Key: SJNNZXIPFSRUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of two benzaldehyde groups connected through a series of ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol derivatives under controlled conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of ethylene glycol react with the aldehyde groups of 4-hydroxybenzaldehyde to form the desired product. Common reagents used in this synthesis include potassium carbonate as a base and dimethylformamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-[2-[2-[2-(4-Carboxyphenoxy)ethoxy]ethoxy]ethoxy]benzoic acid.

    Reduction: 4-[2-[2-[2-(4-Hydroxyphenoxy)ethoxy]ethoxy]ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde involves its ability to form covalent bonds with nucleophilic groups in biological molecules. The aldehyde groups can react with amines to form Schiff bases, which can modulate the activity of enzymes and other proteins. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
  • 4-[2-[2-[2-(4-Hydroxyphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
  • 4-[2-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde

Uniqueness

4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde is unique due to the presence of two aldehyde groups, which provide multiple reactive sites for chemical modifications. This structural feature allows for the formation of diverse derivatives and conjugates, making it a versatile compound in synthetic chemistry and biochemical research .

Properties

IUPAC Name

4-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-15-17-1-5-19(6-2-17)25-13-11-23-9-10-24-12-14-26-20-7-3-18(16-22)4-8-20/h1-8,15-16H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNNZXIPFSRUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCOCCOCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401307
Record name 4,4'-[Ethane-1,2-diylbis(oxyethane-2,1-diyloxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111550-48-2
Record name 1,10-Bis(4-formylphenyl)-1,4,7,10-tetraoxadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111550-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[Ethane-1,2-diylbis(oxyethane-2,1-diyloxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.